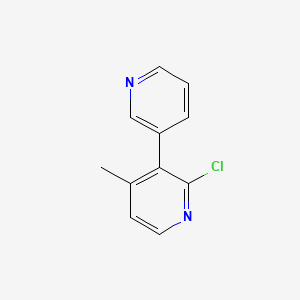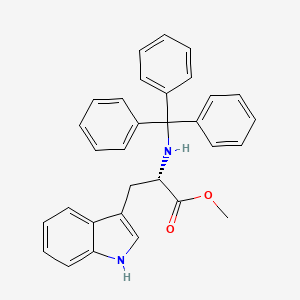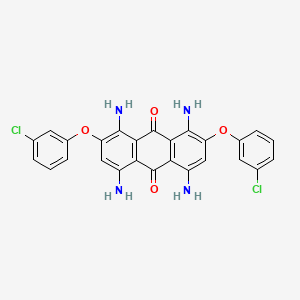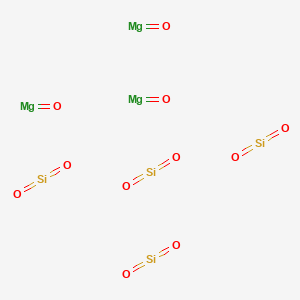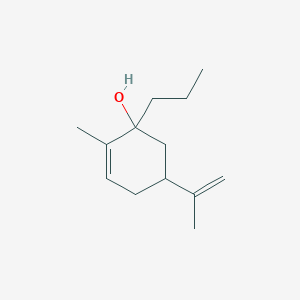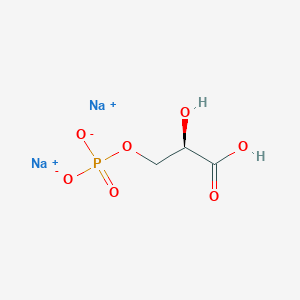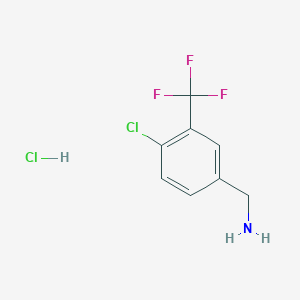
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene: is a complex organic compound belonging to the fluorene family. This compound is characterized by its unique structure, which includes multiple bromine atoms and long alkyl chains. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene typically involves multiple steps:
-
Bromination of Fluorene: : The initial step involves the bromination of fluorene to introduce bromine atoms at specific positions. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
-
Alkylation: : The next step is the alkylation of the brominated fluorene to introduce the dioctyl groups. This is typically done using an alkyl halide (e.g., octyl bromide) in the presence of a strong base like potassium tert-butoxide.
-
Coupling Reaction: : The final step involves coupling the alkylated brominated fluorene units to form the desired compound. This is often achieved using a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of fluorene is reacted with the brominated fluorene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atoms in 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used, while reducing agents include lithium aluminum hydride.
-
Coupling Reactions: : As mentioned earlier, the compound can participate in coupling reactions such as Suzuki coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium tert-butoxide: Used for alkylation.
Palladium Catalyst: Used for coupling reactions.
Solvents: Common solvents include toluene, tetrahydrofuran (THF), and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluorenylamine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying the effects of alkyl chains and bromine atoms on the electronic properties of fluorene derivatives.
Biology and Medicine
While its primary applications are in materials science, there is potential for its use in biological and medical research. For example, its derivatives could be explored for use in drug delivery systems or as fluorescent probes in imaging techniques.
Industry
In industry, this compound is crucial for the development of organic electronic devices. It is used in the fabrication of OLEDs, which are employed in display technologies for smartphones, televisions, and other electronic devices. Additionally, it is used in OPVs for solar energy harvesting.
Mechanism of Action
The mechanism by which 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene exerts its effects is primarily related to its electronic properties. The presence of bromine atoms and long alkyl chains influences the compound’s ability to absorb and emit light, making it suitable for use in optoelectronic applications. The molecular targets and pathways involved are typically related to the electronic interactions within the material, which affect its conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Lacks the additional fluorene units but shares similar bromination and alkylation patterns.
9,9-Dioctylfluorene: A simpler compound without bromine atoms, used as a precursor in various syntheses.
2,7-Bis(9,9-dioctylfluoren-2-yl)fluorene: Similar structure but without bromine atoms, used in similar applications.
Uniqueness
What sets 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene apart is its combination of bromine atoms and long alkyl chains, which significantly enhance its electronic properties. This makes it particularly valuable for high-performance optoelectronic devices, where stability and efficiency are crucial.
Properties
Molecular Formula |
C87H120Br2 |
|---|---|
Molecular Weight |
1325.7 g/mol |
IUPAC Name |
2,7-bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C87H120Br2/c1-7-13-19-25-31-37-55-85(56-38-32-26-20-14-8-2)79-61-67(69-45-51-75-77-53-47-71(88)65-83(77)86(81(75)63-69,57-39-33-27-21-15-9-3)58-40-34-28-22-16-10-4)43-49-73(79)74-50-44-68(62-80(74)85)70-46-52-76-78-54-48-72(89)66-84(78)87(82(76)64-70,59-41-35-29-23-17-11-5)60-42-36-30-24-18-12-6/h43-54,61-66H,7-42,55-60H2,1-6H3 |
InChI Key |
WSECMJSPFXJHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(CCCCCCCC)CCCCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

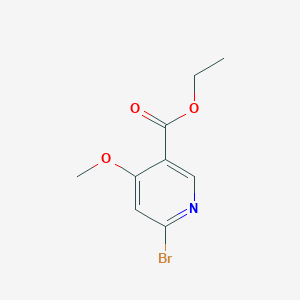
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


